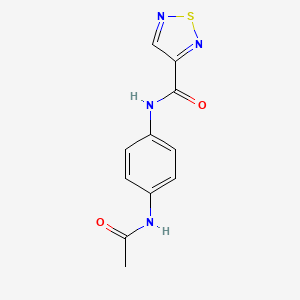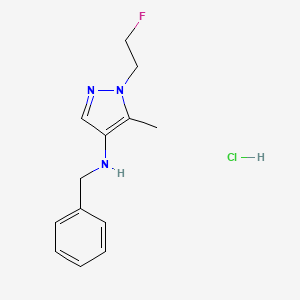![molecular formula C4H6N8 B12220500 [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine](/img/structure/B12220500.png)
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine is a nitrogen-rich heterocyclic compound known for its energetic properties. This compound is part of a broader class of triazolo-triazine derivatives, which are characterized by their fused ring structures that contribute to high energy storage and density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Alkylation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Nitric acid, perchloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or nitrated triazolo-triazine derivatives.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine involves its interaction with molecular targets such as enzymes. For instance, its inhibitory activity towards thymidine phosphorylase is attributed to its structural mimicry of natural nucleosides, allowing it to bind to the enzyme’s active site and inhibit its function .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones: Known for their antiviral properties.
2,5-Dinitramide-7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazine: Noted for its energetic properties.
2-Nitro-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine: Used in the development of heat-resistant explosives.
Uniqueness
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine stands out due to its high nitrogen content and versatile reactivity, making it a valuable compound for both energetic materials and biologically active molecule design .
Properties
Molecular Formula |
C4H6N8 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine |
InChI |
InChI=1S/C4H6N8/c5-1-8-3(7)12-4(9-1)10-2(6)11-12/h(H6,5,6,7,8,9,10,11) |
InChI Key |
MRFJJIDIBHPRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC2=NC(=NN2C(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12220417.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12220423.png)
![4-[(3,4-Dimethylphenyl)sulfanyl]aniline](/img/structure/B12220425.png)
![3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12220430.png)
![benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12220438.png)
![4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone](/img/structure/B12220445.png)



![3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12220483.png)
![2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12220498.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12220502.png)
![(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12220503.png)
![5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12220510.png)
